ISOSTEARIC ACID
Overview
Description
Isostearic acid is a unique branched-chain fatty acid known for its exceptional properties and versatility. It is derived from the isomerization of stearic acid, resulting in a branched structure that imparts enhanced oxidative stability and resistance to rancidity. This compound is widely used in various industries, including cosmetics, lubricants, and pharmaceuticals, due to its distinctive molecular structure and beneficial properties .
Mechanism of Action
Target of Action
This compound is a methyl-branched fatty acid , and like other fatty acids, it may interact with various enzymes and receptors in the body.
Mode of Action
The mode of action of 16-Methylheptadecanoic acid is not well-understood due to the lack of research on this specific compound. As a fatty acid, it may be involved in various biological processes, including energy production, cellular signaling, and the formation of cell membranes. More research is needed to understand how this compound interacts with its targets and the resulting changes .
Biochemical Analysis
Preparation Methods
Synthetic Routes and Reaction Conditions
Isostearic acid can be synthesized through the isomerization of stearic acid. The process involves the use of catalysts such as zeolites, which facilitate the rearrangement of the linear stearic acid into a branched structure. The reaction typically occurs under controlled temperature and pressure conditions to achieve high conversion rates and selectivity .
Industrial Production Methods
Industrial production of this compound often involves the following steps:
Dimerization: Vegetable oil acids are used to produce dimeric acid, with monomeric acid as a byproduct.
Esterification: The monomeric acid undergoes esterification with lower alcohols in the presence of catalysts like paratoluenesulfonic acid and zinc oxide at around 95°C.
Hydrogenation: The esterified product is then hydrogenated to obtain fatty acid esters with low iodine numbers.
Saponification and Acidification: The fatty acid esters are saponified and acidified to yield a mixture of fatty acids.
Crystallization and Distillation: The mixture is dissolved in solvent oil, cooled for crystallization, filtered, and subjected to reduced pressure distillation to collect the this compound fraction
Chemical Reactions Analysis
Types of Reactions
Isostearic acid undergoes various chemical reactions, including:
Oxidation: Due to its branched structure, this compound exhibits high resistance to oxidation, making it less prone to rancidity.
Esterification: It can react with alcohols to form esters, which are commonly used in cosmetic formulations.
Amidation: This compound can react with amines to form amides, which are used in the production of surfactants and lubricants
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Esterification: Requires catalysts like sulfuric acid or paratoluenesulfonic acid and occurs at elevated temperatures.
Amidation: Involves the use of amines and may require catalysts to facilitate the reaction
Major Products Formed
Esters: Used in cosmetics and personal care products.
Amides: Utilized in the production of surfactants and lubricants
Scientific Research Applications
Isostearic acid has a wide range of applications in scientific research and industry:
Chemistry: Used as a building block for the synthesis of various chemical compounds, including esters and amides.
Biology: Employed in the formulation of biocompatible materials and as a component in cell culture media.
Medicine: Utilized in the production of pharmaceutical formulations, including sustained-release tablets and transdermal patches.
Industry: Widely used in the production of lubricants, cosmetics, and polymer-based products.
Comparison with Similar Compounds
Isostearic acid is often compared with other fatty acids, such as stearic acid, oleic acid, and linoleic acid:
Stearic Acid: A straight-chain saturated fatty acid with lower oxidative stability compared to this compound. .
Oleic Acid: An unsaturated fatty acid with a linear structure.
Linoleic Acid: A polyunsaturated fatty acid with multiple double bonds.
This compound’s unique branched structure sets it apart from these similar compounds, providing enhanced oxidative stability, lower melting point, and improved performance in various applications .
Properties
IUPAC Name |
16-methylheptadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20/h17H,3-16H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOFQFKRPWOURC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1040790 | |
Record name | 16-Methylheptadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid, Solid | |
Record name | Isooctadecanoic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 16-Methylheptadecanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031066 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2724-58-5, 30399-84-9 | |
Record name | Isostearic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2724-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isooctadecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002724585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isooctadecanoic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 16-Methylheptadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isooctadecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.602 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 16-methylheptadecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.488 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 16-METHYLHEPTADECANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZM5XA0ILL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 16-Methylheptadecanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031066 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
69.5 °C | |
Record name | 16-Methylheptadecanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031066 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 16-Methylheptadecanoic acid and where is it found?
A1: 16-Methylheptadecanoic acid, also known as isostearic acid, is a branched-chain fatty acid. It is found in trace amounts in natural sources like hydrogenated mutton fat [, ], wool grease [, ], and has been identified in rice cultures of the fungus Fusarium equiseti [].
Q2: What is the structural characterization of 16-Methylheptadecanoic acid?
A2: While the provided abstracts don't offer specific spectroscopic data, we can deduce the following:
Q3: How is 16-Methylheptadecanoic acid metabolized?
A3: Research shows that in rat liver homogenates, 16-Methylheptadecanoic acid undergoes omega-oxidation. This process primarily occurs in the microsomal and mitochondrial fractions of the liver cells and is enhanced by NADPH. The main metabolites identified are the ω-hydroxy 16-Methylheptadecanoic acid and its corresponding dicarboxylic acid [].
Q4: What analytical techniques are used to study 16-Methylheptadecanoic acid?
A4: Several techniques have been employed to study this fatty acid, including:
- Gas-liquid chromatography (GLC): This method, often coupled with mass spectrometry, is used for separation and identification of 16-Methylheptadecanoic acid in complex mixtures like natural fats [, , ].
- Mass spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern, aiding in structural elucidation [].
- Oxidative cleavage: This method, using reagents like MnO4 and IO4, helps determine the position of double bonds in unsaturated fatty acids, which can be relevant in mixtures containing 16-Methylheptadecanoic acid [].
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